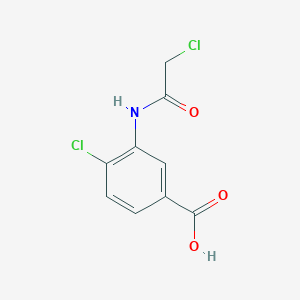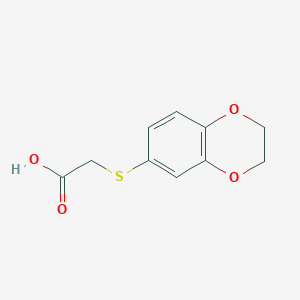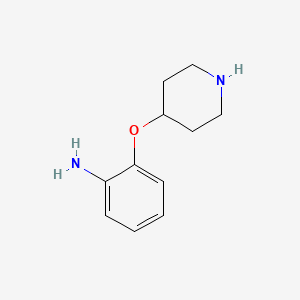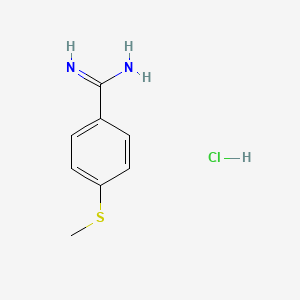![molecular formula C11H12N2O5S2 B6143223 2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid CAS No. 750624-70-5](/img/structure/B6143223.png)
2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C11H12N2O5S2 and a molecular weight of 316.35 . It is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20N4O4S2/c1-13-6-4-8-15 (10-13)23-18 (20-21-19 (23)28-12-17 (24)25)14-7-5-9-16 (11-14)29 (26,27)22 (2)3/h4-11H,12H2,1-3H3, (H,24,25) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the resources.科学的研究の応用
2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid has been studied for its potential applications in medicine, biotechnology, and agriculture. In medicine, this compound has been studied for its potential use as an anti-inflammatory agent and for its role in regulating the immune system. In biotechnology, this compound has been studied for its potential use as an enzyme inhibitor and for its role in regulating gene expression. In agriculture, this compound has been studied for its potential use as an insecticide and for its role in regulating plant growth and development.
作用機序
The exact mechanism of action of 2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid is not yet fully understood. However, it is believed that this compound binds to specific receptors on cells, which then triggers a cascade of biochemical reactions that lead to the desired effect. It is also believed that this compound can interact with other molecules, such as proteins and enzymes, to produce the desired effect.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). This compound has also been shown to modulate the expression of genes involved in inflammation, such as tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to modulate the activity of the immune system, such as by modulating the production of cytokines.
実験室実験の利点と制限
The use of 2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid in laboratory experiments has several advantages. Firstly, this compound is a small molecule and is relatively easy to synthesize. Secondly, this compound is a naturally occurring compound, which makes it easier to obtain and use in experiments. Thirdly, this compound is relatively stable and can be stored for long periods of time without significant degradation. Finally, this compound is relatively non-toxic and can be used safely in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. Firstly, this compound is a relatively small molecule and is easily degraded by enzymes and other molecules in the body. Secondly, this compound is not very soluble in water and is difficult to dissolve in aqueous solutions. Thirdly, this compound is not very stable and can degrade quickly in the presence of light or heat. Finally, this compound is not very effective at penetrating cell membranes, which limits its ability to reach its target sites.
将来の方向性
There are a number of potential future directions for the use of 2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid in research and applications. Firstly, further research is needed to better understand the mechanism of action of this compound and to identify new targets for its use. Secondly, research is needed to develop new methods for synthesizing and using this compound in laboratory experiments. Thirdly, research is needed to develop new formulations of this compound for use in medical and agricultural applications. Finally, research is needed to investigate the potential use of this compound as an insecticide and to determine its safety and efficacy in this role.
合成法
2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid can be synthesized using a variety of methods, including the reaction of dimethylsulfamoyl chloride with 1,3-benzoxazol-2-ylsulfanylacetic acid in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and yields a product with a purity of greater than 99%. The reaction is rapid and yields a product with a high degree of purity.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S2/c1-13(2)20(16,17)7-3-4-9-8(5-7)12-11(18-9)19-6-10(14)15/h3-5H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMXVJYFIKMHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143147.png)

![2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6143165.png)
![2-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143179.png)
![1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6143182.png)
![3-[(4-bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6143194.png)
![N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine](/img/structure/B6143198.png)




![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)
